![molecular formula C23H21N5O2 B2431526 N-([2,3'-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1902899-22-2](/img/structure/B2431526.png)
N-([2,3'-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
The compound contains a bipyridine moiety, a benzoxazole moiety, and a pyrrolidine moiety. Bipyridines are often used as ligands in coordination chemistry. Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring. Pyrrolidines are five-membered cyclic amines and are prevalent in many biologically active natural and synthetic compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the bipyridine, benzoxazole, and pyrrolidine moieties. These could act as nucleophiles in reactions. Additionally, the aromatic rings could undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Anti-Cancer Activity
A novel class of benzo[d]oxazol-2(3H)-one derivatives, which is a category this compound falls under, has been synthesized and their in vitro cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines was evaluated . Many of these compounds were found to display excellent to moderate activity .
Anti-Mycobacterial Activity
The same class of benzo[d]oxazol-2(3H)-one derivatives was also evaluated for their anti-mycobacterial activities . However, the results were mixed with some compounds showing promising activity, while others were found to be ineffective against Mycobacterium tuberculosis .
Antimicrobial Activity
The reactions of N-(benz[d]oxazol-2-yl)- or N-(benzo[d]-thiazol-2-yl)-substituted carbothioamides with sulfonyl azides proceed as replacement of thioxo substituent by the sulfonylimino group to afford the corresponding N’-sulfonylated amidines . Among hybrid molecules thus prepared, bacteriostatic-, bactericidal- and fungistatic-active against S. aureus and C. albicans representatives were found .
Synthesis of Pyrrole Derivatives
An efficient base-catalyzed [3 + 2] cyclization between isocyanides and 4-(arylidene)-2-substituted oxazol-5(4H)-ones has been successfully developed to form 2,3,4-trisubstituted and 2,2,3,4-tetrasubstituted pyrrole derivatives . This transition metal free reaction occurs at room temperature under environmentally friendly conditions .
Synthesis of Benzoxazole Derivatives
In a related work, six new benzoxazole derivatives were synthesized adopting a suitably selected scheme . The synthetic methodology included the synthesis of 2-(2-aminophenyl) benzoxazole .
Chemical Research
This compound is also used in chemical research, particularly in the synthesis of new chemical compounds . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Future Directions
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22(26-15-17-7-4-12-25-21(17)16-6-3-11-24-14-16)19-9-5-13-28(19)23-27-18-8-1-2-10-20(18)30-23/h1-4,6-8,10-12,14,19H,5,9,13,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGYFAKVPZRDFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzoxazol-2-yl)-N-({[2,3'-bipyridine]-3-yl}methyl)pyrrolidine-2-carboxamide |
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